ethyl 3-(3-(m-tolyl)thioureido)-1H-indole-2-carboxylate
Description
Ethyl 3-(3-(m-tolyl)thioureido)-1H-indole-2-carboxylate is a thiourea-functionalized indole derivative characterized by a central indole scaffold substituted at the 3-position with a thioureido group bearing an m-tolyl (3-methylphenyl) moiety and an ethyl ester at the 2-position. The thioureido group (-NH-CS-NH-Ar) and ester functionality make it a candidate for biological activity studies, particularly in enzyme interactions or as a Toll-like receptor ligand .
Properties
IUPAC Name |
ethyl 3-[(3-methylphenyl)carbamothioylamino]-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-3-24-18(23)17-16(14-9-4-5-10-15(14)21-17)22-19(25)20-13-8-6-7-12(2)11-13/h4-11,21H,3H2,1-2H3,(H2,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOCHIBEJUTSRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-(m-tolyl)thioureido)-1H-indole-2-carboxylate typically involves the reaction of ethyl indole-2-carboxylate with m-tolyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-(m-tolyl)thioureido)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions on the indole ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated indole derivatives.
Scientific Research Applications
Ethyl 3-(3-(m-tolyl)thioureido)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of ethyl 3-(3-(m-tolyl)thioureido)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. The indole ring can interact with various enzymes and receptors, modulating their function. The ester group can undergo hydrolysis, releasing the active thiourea-indole moiety.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key structural analogs differ in the aromatic substituent on the thioureido group, influencing molecular weight, lipophilicity, and steric bulk.
Table 1: Comparison of Key Properties
| Compound Name | Substituent (Ar) | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bonding (Donor/Acceptor) |
|---|---|---|---|---|---|
| Ethyl 3-(3-(m-tolyl)thioureido)-1H-indole-2-carboxylate (Target) | 3-methylphenyl | C19H19N3O2S | 361.1 (calc.) | ~5.0* | 3 donors, 3 acceptors |
| Ethyl 3-(3-(naphthalen-1-yl)thioureido)-1H-indole-2-carboxylate (5c, Ev1) | 1-naphthyl | C24H21N3O2S | 415.1 (calc.) | ~6.2 | 3 donors, 3 acceptors |
| Ethyl 3-[(3-chloro-2-methylphenyl)thioureido]-1H-indole-2-carboxylate (Ev6) | 3-chloro-2-methylphenyl | C19H18ClN3O2S | 387.9 | 5.3 | 3 donors, 3 acceptors |
| Methyl 3-[3-(ethoxycarbonyl)thioureido]-1H-pyrazole-5-carboxylate (Ev8) | Ethoxycarbonyl | C9H12N4O4S | 272.3 (calc.) | ~1.8 | 2 donors, 4 acceptors |
*Estimated based on analog data (e.g., Ev6).
Key Observations :
- Lipophilicity : The m-tolyl group (XLogP3 ~5.0) imparts moderate hydrophobicity, intermediate between the more polar pyrazole derivative (Ev8, XLogP3 ~1.8) and the highly lipophilic naphthyl analog (Ev1, XLogP3 ~6.2). The chloro-methylphenyl substituent (Ev6) increases molecular weight and slightly elevates LogP due to chlorine’s electron-withdrawing effect .
- Steric Effects : Bulkier substituents (e.g., naphthyl in Ev1) may hinder molecular packing or enzyme binding compared to smaller aryl groups like m-tolyl .
Spectral and Analytical Data
- HRMS/IR : Analogous compounds (Ev1, Ev7) show characteristic HRMS peaks (e.g., m/z 345.1514 for Ev1) and IR stretches for thioureido (ν ~1673 cm⁻¹) and ester carbonyl (ν ~1697 cm⁻¹). The target compound would exhibit similar spectral features .
- Thermal Properties : Melting points for thiourea-indole derivatives typically range 160–200°C, influenced by substituent bulk (e.g., Ev7: 160–162°C) .
Biological Activity
Ethyl 3-(3-(m-tolyl)thioureido)-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Its structure features a thiourea moiety attached to an indole core, which is known for a wide range of biological activities, particularly in anticancer and antimicrobial applications. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C15H16N2O2S
- IUPAC Name : Ethyl 3-[(3-methylphenyl)carbamothioylamino]-1H-indole-2-carboxylate
- Key Functional Groups : Indole ring, thiourea group, and ester functional group.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl indole-2-carboxylate with m-tolyl isothiocyanate in the presence of a base such as triethylamine. The reaction is performed in an organic solvent like dichloromethane and proceeds under controlled conditions to yield the desired product.
Anticancer Properties
Indole derivatives have been extensively studied for their anticancer potential. This compound exhibits significant cytotoxic effects against various cancer cell lines. For example, studies indicate that compounds similar to this one show IC50 values in the micromolar range against HepG-2 and MCF-7 cancer cell lines, suggesting a promising therapeutic potential.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 14.31 ± 0.90 | Induces apoptosis |
| Similar Indole Derivative | HepG-2 | 0.71 | Inhibits cell proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.25 | Bactericidal |
| Escherichia coli | 0.30 | Bacteriostatic |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Thiourea Group : Forms hydrogen bonds with biological macromolecules, influencing their activity.
- Indole Core : Participates in π-π stacking interactions with enzymes or receptors.
- Ester Group : Can undergo hydrolysis, releasing active components that modulate biological functions.
Case Studies and Research Findings
Recent research has highlighted the potential of this compound as a lead compound for drug development:
- A study demonstrated its ability to inhibit cell growth in various cancer cell lines, leading to further exploration of its structure-activity relationships.
- Another investigation focused on its antimicrobial properties, revealing significant efficacy against multi-drug resistant strains.
Comparison with Similar Compounds
This compound can be compared with other indole derivatives and thiourea compounds:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Ethyl 5-methylindole-2-carboxylate | Methyl group at position 5 | Anticancer | Simpler structure |
| 3-(4-methylphenyl)thiourea | Phenyl group instead of indole | Antimicrobial | Lacks indole core |
| Indole-3-acetic acid | Indole structure with carboxylic acid | Plant growth regulator | Different functional group |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for ethyl 3-(3-(m-tolyl)thioureido)-1H-indole-2-carboxylate?
- Answer: The compound can be synthesized via condensation of ethyl 3-amino-1H-indole-2-carboxylate with m-tolyl isothiocyanate under acidic conditions. A typical protocol involves refluxing in ethanol or acetic acid with sodium acetate as a catalyst, followed by purification via recrystallization or column chromatography. Reaction progress is monitored using TLC, and intermediates are validated via -NMR and IR spectroscopy .
Q. How is the thioureido group confirmed in the final product?
- Answer: The thioureido (-NH-CS-NH-) moiety is confirmed by IR spectroscopy (stretching vibrations at ~1250 cm for C=S and ~3300 cm for N-H) and -NMR (broad singlet for NH protons at δ 9–12 ppm). Mass spectrometry (HRMS) further validates the molecular ion peak and isotopic pattern .
Q. What purification techniques are optimal for isolating this compound?
- Answer: Column chromatography using silica gel with gradients of ethyl acetate/hexane (10–50%) is preferred. For high-purity yields (>95%), recrystallization from ethanol or DMF/water mixtures is effective. HPLC analysis ensures purity, with C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can researchers resolve spectral contradictions (e.g., overlapping NMR signals) in structural characterization?
- Answer: Use 2D NMR techniques (HSQC, HMBC) to resolve ambiguities. For example, HMBC correlations between the indole NH proton and the thioureido carbonyl carbon confirm connectivity. Computational methods (DFT-based NMR prediction) further validate assignments .
Q. What strategies optimize the regioselectivity of thioureido group introduction to the indole core?
- Answer: Electron-donating substituents on the indole ring (e.g., methoxy groups) enhance reactivity at the 3-position. Solvent polarity (e.g., DMF vs. ethanol) and temperature control (0–25°C) minimize side reactions. Kinetic studies via in situ FT-IR track intermediate formation .
Q. How does the m-tolylthioureido moiety influence biological activity compared to other aryl groups?
- Answer: The m-tolyl group enhances lipophilicity (logP ~3.5), improving membrane permeability. Comparative SAR studies with p-chlorophenyl or unsubstituted aryl analogs show 2–3x higher inhibition of kinase targets (e.g., CDK2) due to steric and electronic effects .
Q. What computational models predict binding interactions of this compound with biological targets?
- Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with ATP-binding pockets. Pharmacophore models highlight hydrogen bonding (thioureido NH) and π-π stacking (indole ring) as critical for affinity. Free energy calculations (MM-PBSA) validate stability .
Methodological Considerations
Q. How are reaction yields improved in large-scale syntheses?
- Answer: Catalytic additives (e.g., DMAP) enhance coupling efficiency. Microwave-assisted synthesis reduces reaction time (30 min vs. 8 h) and improves yields by 15–20%. Continuous-flow systems minimize byproduct formation .
Q. What analytical techniques quantify trace impurities in the final product?
- Answer: UPLC-MS/MS with a C18 column (1.7 µm particles) detects impurities <0.1%. Residual solvents (e.g., DMF) are quantified via GC-MS with headspace sampling. Elemental analysis ensures stoichiometric consistency (C, H, N, S) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
